molecular formula C9H11N B11763560 4-Cyclobutylpyridine CAS No. 874217-27-3

4-Cyclobutylpyridine

Cat. No.: B11763560
CAS No.: 874217-27-3
M. Wt: 133.19 g/mol
InChI Key: RGWKLQLBNYFJHY-UHFFFAOYSA-N
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Description

4-Cyclobutylpyridine is an organic compound with the molecular formula C₉H₁₁N It consists of a pyridine ring substituted with a cyclobutyl group at the fourth position

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4-Cyclobutylpyridine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydride, lithium diisopropylamide.

Major Products Formed:

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of cyclobutyl-substituted piperidines.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

4-Cyclobutylpyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclobutylpyridine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 4-Cyclobutylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

4-cyclobutylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c1-2-8(3-1)9-4-6-10-7-5-9/h4-8H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWKLQLBNYFJHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50599414
Record name 4-Cyclobutylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874217-27-3
Record name 4-Cyclobutylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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